
2,6-Dichloroquinoline
Overview
Description
2,6-Dichloroquinoline (CAS 1810-72-6) is a halogenated quinoline derivative with chlorine atoms at positions 2 and 6 of the quinoline ring. It is synthesized via methods such as chlorination of 6-chloro-2-hydroxyquinoline or reactions involving trichloromethyl chloroformate, achieving yields of 81–89% . The compound is a precursor in organic synthesis, particularly for π-conjugated polymers like poly(quinoline-2,6-diyl), which are produced via nickel-catalyzed dehalogenation polycondensation . Its molecular structure confers unique reactivity patterns, though challenges arise in selective substitution reactions due to steric and electronic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichloroquinoline can be synthesized through several methods:
From 6-chloroquinoline: This method involves the chlorination of 6-chloroquinoline to introduce the second chlorine atom at the 2nd position.
From 2-vinylaniline: Another method involves the reaction of 2-vinylaniline with diphosgene in acetonitrile solution, which proceeds via a reactive imidoyl intermediate to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes, where the reaction conditions are optimized for high yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines, to form different quinoline derivatives.
Oxidation and Reduction Reactions: These reactions can modify the quinoline ring, leading to the formation of various oxidized or reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols are commonly used under basic conditions to replace the chlorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the quinoline ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce the quinoline ring.
Major Products:
Substituted Quinoline Derivatives: These are formed by replacing the chlorine atoms with various nucleophiles.
Oxidized and Reduced Quinoline Compounds: These products result from oxidation and reduction reactions, respectively.
Scientific Research Applications
Biological Applications
Antimicrobial Activity:
Research has indicated that 2,6-dichloroquinoline exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing promising results as an antibacterial agent. A study demonstrated that its derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting potential utility in treating antibiotic-resistant infections .
Anticancer Potential:
The compound has also been investigated for its anticancer properties. It acts as an inhibitor of topoisomerases, enzymes critical for DNA replication and repair. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells, with one derivative exhibiting cytotoxicity against HeLa cells with an IC50 value significantly lower than that of conventional chemotherapeutic agents .
Chemical Applications
Synthesis of Complex Molecules:
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its reactivity allows it to participate in various substitution reactions, including nucleophilic aromatic substitutions and amination reactions .
Table: Summary of Chemical Reactions Involving this compound
Reaction Type | Description | Example Products |
---|---|---|
Nucleophilic Substitution | Substitution of chlorine atoms with nucleophiles | Various substituted quinolines |
Amination | Formation of amine derivatives | Arylated amines |
Oxidation | Formation of quinoline N-oxide derivatives | Quinoline N-oxides |
Reduction | Formation of dihydroquinoline derivatives | Dihydroquinolines |
Case Studies
Study 1: Antimicrobial Efficacy
In a comparative study involving several quinoline derivatives, it was found that this compound exhibited significant antimicrobial activity against multiple pathogenic strains. The results indicated that this compound could be effective against resistant bacterial strains .
Study 2: Anticancer Activity
A synthesized derivative demonstrated potent cytotoxicity against HeLa cells. The mechanism involved the inhibition of topoisomerases leading to DNA damage and subsequent apoptosis in cancer cells. This finding supports further investigation into its therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of 2,6-dichloroquinoline involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, affecting their activity.
Pathways Involved: By inhibiting specific enzymes, this compound can disrupt cellular processes such as DNA replication, transcription, and signal transduction, leading to its biological effects.
Comparison with Similar Compounds
Reactivity in Pd-Catalyzed Amination
A comparative study of dichloroquinoline isomers (2,6-, 2,8-, 4,8-, and 4,7-dichloroquinolines) revealed stark differences in reactivity (Table 1):
Table 1. Reactivity of dichloroquinoline isomers in Pd-catalyzed amination.
The low selectivity of this compound arises from the mesomeric effect of the Cl at position 2, which destabilizes the transition state for substitution at position 6 . In contrast, 4,8- and 4,7-dichloroquinolines exhibit superior regioselectivity due to favorable electronic environments and reduced steric clashes .
Polymerization Utility
This compound is uniquely suited for electrochemical polymerization due to the alignment of halogen atoms, enabling high-yield synthesis of π-conjugated polymers . Other isomers, such as 2,8-dichloroquinoline, show lower efficiency in analogous reactions.
Biological Activity
2,6-Dichloroquinoline is a derivative of quinoline that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data from various studies.
Target Interactions
Quinoline derivatives, including this compound, have been shown to interact with several biological targets. These compounds often inhibit enzymes and proteins involved in critical cellular processes. For instance, similar compounds like chloroquine inhibit heme detoxification in the malaria parasite Plasmodium falciparum, leading to toxic heme accumulation and subsequent parasite death.
Molecular Mechanisms
At a molecular level, this compound likely exerts its effects through:
- Enzyme Inhibition : Interactions with enzymes that regulate cell proliferation and apoptosis.
- Gene Expression Modulation : Alterations in gene expression profiles influencing cellular metabolism and signaling pathways .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- High Gastrointestinal Absorption : Suggesting effective oral bioavailability.
- Blood-Brain Barrier Permeability : Potential for central nervous system effects.
Anticancer Activity
Research suggests that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been linked to its interaction with metabolic pathways involved in cancer progression .
Antimicrobial Properties
Quinoline derivatives are known for their antimicrobial activities. Studies have demonstrated that compounds similar to this compound possess significant antibacterial and antifungal properties, making them potential candidates for treating infections .
Antimalarial Effects
The antimalarial activity of quinoline derivatives is well-documented. This compound may share similar mechanisms with other quinolines that target P. falciparum, suggesting a role in malaria treatment .
Case Studies and Research Findings
A comprehensive review of literature highlights various studies focusing on the biological activities of quinoline derivatives:
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 2,6-dichloroquinoline, and what are their yields?
- Two primary methods are reported:
- Route 1 : Reaction of 6-chloro-2-hydroxyquinoline with phosphoryl chloride (POCl₃) under reflux conditions, achieving ~89% yield .
- Route 2 : Use of trichloromethyl chloroformate as a chlorinating agent, yielding ~81% .
- Both methods require careful control of reaction time and temperature to optimize purity.
Q. Which analytical techniques are recommended for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR for structural confirmation (e.g., distinguishing Cl substituents at 2- and 6-positions) .
- Mass spectrometry (MS) to verify molecular weight (198.05 g/mol) .
- Chromatography : TLC for reaction monitoring and HPLC for purity assessment .
Q. What are the key challenges in achieving regioselective amination of this compound?
- The 2- and 6-chlorine atoms exhibit similar reactivity, leading to low selectivity in Pd-catalyzed amination. Steric hindrance and electronic effects further complicate product isolation .
Advanced Research Questions
Q. How can catalytic systems be optimized to improve regioselectivity in this compound amination?
- Ligand selection : BINAP ligands favor mono-amination, while bulkier ligands like DavePhos enhance selectivity for di-amination products .
- Reaction conditions : Lower temperatures (70–90°C) and diluted amine concentrations reduce side reactions. Pd(OAc)₂ with Xantphos has shown moderate success in C-N coupling (67% yield under harsh conditions) .
Properties
IUPAC Name |
2,6-dichloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDFGLZUUCLXGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345842 | |
Record name | 2,6-Dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1810-72-6 | |
Record name | 2,6-Dichloroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1810-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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